2-Methyl-5-(thiophen-2-YL)aniline
Overview
Description
“2-Methyl-5-(thiophen-2-YL)aniline” is a chemical compound with the molecular formula C11H11NS and a molecular weight of 189.28 . It is also known by the name "Benzenamine, 2-methyl-5-(2-thienyl)-" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Methyl-5-(thiophen-2-YL)aniline”, has been a topic of interest in recent years . A common method for synthesizing thiophene derivatives is the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(thiophen-2-YL)aniline” consists of a thiophene ring attached to an aniline group at the 2-position and a methyl group at the 5-position . The thiophene ring is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives, including “2-Methyl-5-(thiophen-2-YL)aniline”, are known to participate in various chemical reactions. For instance, the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Scientific Research Applications
Electroluminescence and Emissive Materials
2-Methyl-5-(thiophen-2-yl)aniline derivatives have been explored for their potential in electroluminescent applications. Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and its derivatives show reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses with high glass-transition temperatures. These properties make them excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light including white. Additionally, they serve as good host materials for emissive dopants in organic EL devices, facilitating color tuning and enhancing performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Aniline Sensing
Thiophene substituted 1,3,4-oxadiazole derivatives, including those related to 2-Methyl-5-(thiophen-2-yl)aniline, have been evaluated as potential aniline sensors. Through fluorescence quenching studies, these derivatives demonstrate favorable sensing capabilities for aniline, which could be beneficial for future detection and monitoring applications (Naik, Khazi, & Malimath, 2018).
Corrosion Inhibition
The inhibitory action of thiophene Schiff base derivatives, including those related to 2-Methyl-5-(thiophen-2-yl)aniline, on the corrosion of mild steel in acidic environments has been documented. These compounds exhibit efficient corrosion inhibition, with the effectiveness increasing with the concentration of the inhibitor. This feature is crucial for protecting industrial equipment and structures from corrosive damage (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Material Synthesis and Characterization
2-Methyl-5-(thiophen-2-yl)aniline and its derivatives have been a focal point in the synthesis and characterization of various materials. These include the synthesis of cationic allylnickel(II) complexes with potential applications in catalysis, and the development of novel electrochromic materials with potential applications in smart windows and displays. The detailed synthesis, characterization, and potential applications of these materials highlight the versatility and importance of 2-Methyl-5-(thiophen-2-yl)aniline in material science (Belkhiria, Mechria, Dridi, Cruz, Gomes, Gomes, & Msaddek, 2018).
Future Directions
Thiophene-based analogs, including “2-Methyl-5-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthetic methodologies and the exploration of the biological activities of these compounds.
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOONGCVUPFTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiophen-2-YL)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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